![molecular formula C32H33N5O3S2 B2547097 2-[[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide CAS No. 380338-57-8](/img/structure/B2547097.png)
2-[[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide
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Overview
Description
The compound “2-[[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide” is a complex organic molecule. It has been synthesized and characterized in a study . The compound was prepared by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .
Synthesis Analysis
The synthesis of this compound involved the reaction of 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . 4-Aminoantipyrine is an amine derivative with multi-functional groups, including a carbonyl moiety . It has been actively involved in all fields of chemistry .Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP .Chemical Reactions Analysis
The compound was prepared by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The reaction of the amine group in 4-aminoantipyrine with a suitable aldehyde or ketone has produced different Schiff base derivatives with aromatic or aliphatic substituents .Physical And Chemical Properties Analysis
The compound has a molecular formula of CHNOS, an average mass of 537.693 Da, and a monoisotopic mass of 537.175598 Da . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .Scientific Research Applications
Synthesis and Characterization
The compound is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio. Single crystal X-ray diffraction (XRD) analysis confirms its structure. The pentacyclic structure of 4-aminoantipyrine contributes to the compound’s aromaticity .
Quantum Parameters and Electronic Properties
Quantum parameter calculations using the Def2-SVPD basis set and B3LYP hybrid method reveal similarities between experimental and theoretical results. The highest occupied molecular orbitals (HOMO) are located at heteroatoms, while the lowest unoccupied molecular orbitals (LUMO) are associated with the benzene ring .
Supramolecular Assembly and Intermolecular Interactions
Various intermolecular interactions stabilize the supramolecular assembly, including hydrogen bonding and π-ring interactions. Hirshfeld surface analysis provides insights into detailed intermolecular interactions .
Molecular Docking Studies
The compound was docked with Ampicillin-CTX-M-15. Notably, it exhibits good binding interactions with targeted amino acids, with a best binding score of -5.26 kcal/mol .
Biological Applications
While specific biological applications are not explicitly mentioned in the literature, it’s worth exploring the potential of this compound in areas such as analgesic, anti-inflammatory, and anticancer activities. Similar derivatives of 4-aminoantipyrine have been tested against various biological diseases .
Alkaline Phosphatase Inhibition
Related compounds have been screened against human recombinant alkaline phosphatase, including tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) .
Antimicrobial Potential
Certain derivatives of this compound have demonstrated good antimicrobial potential .
Wide Applications in Biological Systems
Antipyrine derivatives, including this compound, have wide-ranging applications in biological systems .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O3S2/c1-20(2)35(22-13-7-5-8-14-22)26(38)19-41-32-33-29-27(24-17-11-12-18-25(24)42-29)30(39)36(32)28-21(3)34(4)37(31(28)40)23-15-9-6-10-16-23/h5-10,13-16,20H,11-12,17-19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVDVOQYMWVZAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4=C(N=C3SCC(=O)N(C5=CC=CC=C5)C(C)C)SC6=C4CCCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
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